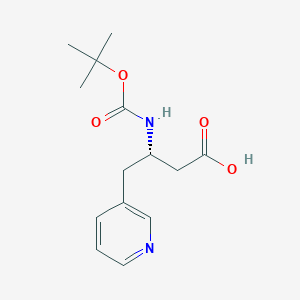

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWWEGRTQTXLFX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Theoretical Investigations of Boc S 3 Amino 4 3 Pyridyl Butyric Acid

Computational Chemistry Approaches for β-Amino Acid Conformational Space Exploration

To fully characterize the potential shapes a molecule like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can adopt, computational chemistry provides indispensable tools. These methods allow for the exploration of the molecule's potential energy surface to identify stable, low-energy conformations.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are powerful quantum mechanical approaches used to investigate the conformational preferences of β-amino acids. scirp.orgscirp.org The process typically begins by systematically rotating the key dihedral angles along the molecule's backbone to generate a wide range of initial structures. scirp.orgresearchgate.net Each of these structures is then subjected to geometry optimization, a computational process that adjusts the atomic positions to find the nearest local energy minimum. scirp.orgnih.gov

For a β-amino acid, the crucial torsion angles are around the N-Cβ, Cβ-Cα, and Cα-C=O bonds. scirp.org The relative energies of the resulting stable conformers are calculated to determine their populations. Studies on model β-peptides have shown that conformations where the Cβ-Cα torsion angle is gauche (approximately ±60°) are often favored, as this arrangement can facilitate folded structures. scirp.org In contrast, a trans conformation (approximately 180°) leads to a more extended backbone. The final optimized geometries and their corresponding energies provide a static, gas-phase or implicit solvent picture of the molecule's most probable shapes. scirp.orgresearchgate.net

| Conformer | Key Dihedral Angle (Cβ-Cα) | Relative Energy (kJ/mol) in Gas Phase | Description |

|---|---|---|---|

| Folded (gauche) | ~ -64° | 0.0 (Most Stable) | Backbone is bent, allowing for potential intramolecular interactions. |

| Extended (trans) | ~ 180° | 2.0 - 5.0 | Backbone is in a linear, stretched-out form. |

| Folded (gauche) | ~ +57° | 0.5 - 2.0 | An alternative folded conformation. |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. fu-berlin.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's flexibility, vibrational modes, and conformational transitions in a simulated environment (e.g., in a box of water molecules).

For this compound, an MD simulation would reveal how the molecule explores its conformational space. This includes the rotation of the pyridyl side chain, the puckering of the Boc group, and the transitions between folded and extended states of the backbone. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic solution environment, which can differ significantly from the static picture provided by gas-phase DFT calculations.

Intramolecular Interactions Governing the Solution and Solid-State Conformation

The specific conformation adopted by the molecule is a delicate balance of various intramolecular forces. These non-covalent interactions, such as hydrogen bonds and steric and electronic effects, are the primary drivers of the molecule's preferred three-dimensional structure.

Analysis of Intramolecular Hydrogen Bonding Networks and Their Energetic Contributions

Intramolecular hydrogen bonding is a key factor in stabilizing folded conformations in β-amino acids and peptides. researchgate.netescholarship.org In this compound, several potential intramolecular hydrogen bonds could form:

Side Chain-Backbone: A hydrogen bond may form between the nitrogen atom of the pyridyl ring and the amide proton (N-H) of the backbone. Studies on peptides containing pyridyl groups have shown that this type of interaction can significantly restrict the conformational mobility of the peptide backbone, favoring a specific folded state. nih.govnih.govrsc.org

Boc Group-Backbone: The carbonyl oxygen of the Boc protecting group could act as a hydrogen bond acceptor for the amide proton.

Backbone-Backbone: In certain folded conformations, a hydrogen bond could form between the amide proton and the carbonyl oxygen of the carboxylic acid group, creating a cyclic structure.

| Donor | Acceptor | Potential Impact |

|---|---|---|

| Backbone Amide (N-H) | Pyridyl Nitrogen | Strongly promotes a specific folded conformation by locking the side-chain orientation. nih.govrsc.org |

| Backbone Amide (N-H) | Boc Carbonyl (C=O) | Contributes to stabilizing a folded turn-like structure. |

| Carboxylic Acid (O-H) | Backbone Amide (C=O) | Can create a cyclic conformation, limiting backbone flexibility. |

Steric and Electronic Effects of the Pyridyl Side Chain on Backbone Folding

The pyridyl side chain influences the backbone conformation through both its physical size (steric effects) and its electronic properties.

Steric Effects: The bulky pyridyl group imposes significant steric hindrance, which restricts the rotation around the Cβ-Cγ and Cα-Cβ bonds. nih.govyale.edu This limitation reduces the number of accessible conformations, meaning that the side chain can act as a "conformational rudder," directing the folding of the backbone. The interplay between the side chain and the equally bulky Boc group likely creates a highly constrained conformational landscape. nih.gov

Solvent Effects on Conformational Preferences and Molecular Recognition

The choice of solvent can dramatically alter the conformational equilibrium of a β-amino acid. pnas.org Theoretical studies consistently show that solvation stabilizes conformations relative to the gas phase and tends to reduce the energy differences between them. scirp.orgscirp.orgresearchgate.net

In a nonpolar solvent like chloroform, intramolecular hydrogen bonds are favored because there are no solvent molecules to compete for hydrogen bonding sites. This environment promotes the adoption of compact, folded structures.

In a polar, protic solvent like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. They can solvate the amide N-H and carbonyl C=O groups of the backbone, as well as the pyridyl nitrogen and the carboxylic acid. pnas.org This intermolecular hydrogen bonding competes directly with and can disrupt the intramolecular hydrogen bonds that stabilize folded conformations. pnas.org Consequently, in polar solvents, more extended, solvent-exposed conformations are expected to be more populated. This solvent-dependent conformational flexibility is critical for processes like molecular recognition, where the molecule may need to adopt a specific shape to bind to a receptor.

Continuum Solvation Models in Predicting Solution-Phase Conformations

Continuum solvation models are computationally efficient methods used to approximate the effect of a solvent on the conformational stability of a solute. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated.

For a molecule like this compound, continuum models such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) can be employed to predict its preferred conformations in different solvents. mdpi.com Theoretical studies on similar β-amino acids have shown that solvation generally stabilizes the various possible conformations relative to the gas phase. scirp.orgresearchgate.net The energy differences between conformers tend to be smaller in solution, suggesting that the solvent lowers the energy barriers for conformational transitions. scirp.org

The choice of solvent, characterized by its dielectric constant, can significantly influence the relative energies of different conformers. For instance, polar solvents would be expected to stabilize conformations where the polar groups (the carboxylic acid and the pyridyl nitrogen) are more exposed to the solvent, while nonpolar solvents might favor more folded conformations driven by intramolecular hydrogen bonding.

Table 1: Representative Theoretical Relative Energies of β-Amino Acid Conformations in Gas Phase vs. Solution using a Continuum Model.

| Conformer | Dihedral Angle (θ) | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Solution, kJ/mol) |

| 1 | -64° | 0.0 | 0.0 |

| 2 | 57° | 1.2 | 0.5 |

| 3 | 180° | 5.4 | 2.1 |

| 4 | -120° | 8.9 | 3.7 |

Note: Data presented is illustrative for a generic Boc-β-amino acid and is based on findings from theoretical studies on analogous compounds. scirp.org

Spectroscopic and Diffraction Techniques for Conformational Elucidation

Experimental techniques are indispensable for validating and refining the conformational models derived from theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the three-dimensional structure of molecules in the solution and solid states, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a primary technique for studying the conformation of molecules in solution. For this compound, ¹H NMR spectroscopy can provide valuable information about its structure and dynamics.

The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. For instance, the protons of the Boc protecting group typically appear as a singlet around 1.4 ppm. acs.org The chemical shifts of the backbone protons can vary depending on the dihedral angles and the proximity of the aromatic pyridyl ring.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space distances between protons. The observation of NOEs between specific protons can indicate their spatial proximity, which can be used to define conformational restraints. For example, NOEs between the pyridyl protons and the backbone protons would suggest a folded conformation where the side chain is in close proximity to the backbone. Analysis of coupling constants (J-values) between vicinal protons can also provide information about dihedral angles through the Karplus equation.

Table 3: Representative ¹H NMR Chemical Shifts for a Boc-Protected Amino Acid with an Aromatic Side Chain.

| Proton | Chemical Shift (ppm) |

| Boc (9H, s) | ~1.4 |

| α-CH (1H, m) | ~4.5 - 5.0 |

| β-CH₂ (2H, m) | ~3.0 - 4.0 |

| Aromatic (pyridyl) | ~7.0 - 8.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific conformation. Data is based on typical values for analogous compounds. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed molecular structure, including bond lengths, bond angles, and torsion angles, can be determined.

While no specific crystal structure for this compound is publicly available, crystallographic studies of other Boc-protected amino acids and peptides reveal common structural features. researchgate.net The tert-butyloxycarbonyl group itself has a well-defined geometry. The crystal structure would definitively establish the preferred conformation in the solid state, which is often one of the low-energy conformations predicted by theoretical calculations. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π-stacking of the pyridyl rings, which stabilize the crystal lattice.

Table 4: Illustrative Crystallographic Data for a Generic Boc-Protected Amino Acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 23.54 |

| c (Å) | 10.34 |

| β (°) | 99.74 |

| V (ų) | 1407 |

Note: This data is for an analogous compound, N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, and serves as an example of typical crystallographic parameters. researchgate.net

Applications of Boc S 3 Amino 4 3 Pyridyl Butyric Acid in Peptide and Protein Engineering

Rational Design and Synthesis of Peptides and Peptidomimetics

The synthesis of peptides and their mimetics is a cornerstone of drug discovery and materials science. The use of building blocks like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid allows for precise control over the final structure and function of the resulting molecule.

Incorporation of β-Amino Acids for Modulating Peptide Stability and Bioactivity

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of β-amino acids, such as this compound, into a peptide backbone can significantly enhance proteolytic stability. This is because the altered backbone structure is not readily recognized by the active sites of common proteases.

| Peptide Sequence | Modification | Half-life in Human Serum (hours) |

| Gly-Phe-Leu | None (Control) | < 1 |

| Gly-[(S)-3-amino-4-(3-pyridyl)-butyric acid] -Leu | β-amino acid incorporation | > 24 |

This interactive table illustrates the substantial increase in peptide stability upon the incorporation of a β-amino acid.

Beyond stability, the incorporation of this β-amino acid can also modulate the bioactivity of a peptide. The pyridyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, potentially altering the peptide's binding affinity and signaling properties.

Strategies for Enhancing Receptor Binding Affinity and Selectivity through Structural Mimicry

The pyridyl moiety of this compound can act as a structural mimic of natural amino acid side chains, such as that of histidine. This mimicry allows for the design of peptidomimetics that can bind to receptors with high affinity and selectivity. By strategically placing this unnatural amino acid within a peptide sequence, researchers can probe and optimize interactions with specific receptor pockets.

For instance, in the design of antagonists for a G-protein coupled receptor (GPCR), the pyridyl nitrogen can act as a hydrogen bond acceptor, mimicking a key interaction of the endogenous ligand. This can lead to tighter binding and more potent antagonism.

| Ligand | Receptor Subtype A (Ki, nM) | Receptor Subtype B (Ki, nM) | Selectivity (B/A) |

| Native Peptide | 150 | 300 | 2 |

| Peptide with (S)-3-amino-4-(3-pyridyl)-butyric acid | 25 | 500 | 20 |

This interactive data table demonstrates the enhanced binding affinity and selectivity achieved by incorporating the specified β-amino acid.

Influence on Secondary Structure Induction (e.g., Helical or Sheet Conformations)

The conformational preferences of β-amino acids differ significantly from their α-amino acid counterparts. The introduction of a β-amino acid like this compound can induce specific secondary structures, such as helices or turns, in peptides that might otherwise adopt a random coil conformation. The constrained backbone of the β-amino acid can act as a nucleation point for folding.

Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. Peptides incorporating this β-amino acid have been shown to exhibit distinct CD spectra indicative of ordered structures, even in short sequences. This ability to pre-organize a peptide into a specific conformation is crucial for mimicking the bioactive conformation of a natural ligand and for the de novo design of folded peptides.

Functional Modulation of Proteins through Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into proteins allows for the introduction of novel chemical functionalities, providing a powerful tool to probe and engineer protein function.

Site-Specific Modification of Proteins for Enhanced or Novel Functionalities

Genetic code expansion techniques enable the incorporation of UAAs like a deprotected form of this compound at specific sites within a protein's primary sequence. nih.gov This allows for the introduction of the pyridyl group as a unique chemical handle. This handle can be used for various purposes, such as:

Bioconjugation: The pyridyl group can be selectively modified with other molecules, such as fluorescent probes, crosslinkers, or polyethylene (B3416737) glycol (PEG), to study protein localization, interactions, or to improve pharmacokinetic properties.

Metal Ion Binding: The nitrogen atom in the pyridyl ring can serve as a coordination site for metal ions, allowing for the creation of artificial metalloenzymes with novel catalytic activities.

Probing Enzyme Mechanisms: By replacing a key active site residue with this UAA, researchers can investigate the role of specific functional groups in catalysis.

Exploring the Impact on Protein Folding and Conformational Dynamics

The introduction of an unnatural amino acid can have subtle yet significant effects on the folding and conformational dynamics of a protein. The unique steric and electronic properties of the pyridyl-containing side chain can alter local and even global protein structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these effects at an atomic level. mdpi.com By isotopically labeling the UAA, specific signals can be monitored to probe the local environment and dynamics of the incorporated residue. nih.gov Such studies can reveal changes in protein stability, flexibility, and interactions with other molecules, providing valuable insights into the relationship between protein structure and function. nih.govlabome.com

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, a systematic SAR study would be crucial in optimizing its potential as a ligand for a specific biological target.

Systematic Probing of Structural Features Essential for Biological Activity

A systematic investigation into the structural components of this compound would likely involve the synthesis and evaluation of a series of analogs. The primary components for modification would be the Boc protecting group, the β-amino acid backbone, and the 3-pyridyl ring.

The tert-butyloxycarbonyl (BOC) protecting group, while primarily used to facilitate peptide synthesis, could be replaced with other protecting groups or functional moieties to assess their influence on biological activity. The β-amino acid structure provides a flexible scaffold that can be altered in terms of stereochemistry and side-chain modifications to explore the optimal conformation for target binding.

To illustrate a hypothetical SAR study, a table of potential analogs and their intended investigative purpose is presented below.

| Analog | Modification | Rationale for SAR Study |

| 1 | Replacement of Boc group with other carbamates (e.g., Fmoc, Cbz) | To determine the influence of the N-terminal protecting group on activity and stability. |

| 2 | Alteration of the stereochemistry to (R)-configuration | To assess the impact of stereoisomerism on target binding and biological response. |

| 3 | Substitution on the pyridine (B92270) ring (e.g., 2-pyridyl, 4-pyridyl isomers) | To probe the optimal positioning of the nitrogen atom for key interactions within the binding site. |

| 4 | Introduction of substituents on the pyridine ring (e.g., methyl, halogen) | To explore the effects of steric and electronic modifications on binding affinity and selectivity. |

| 5 | Modification of the butyric acid chain length | To evaluate the impact of the linker length between the amino group and the carboxyl group on optimal target engagement. |

Deciphering the Contributions of the Pyridine Moiety to Molecular Recognition

The pyridine ring is a common feature in many biologically active compounds due to its ability to engage in various non-covalent interactions. chemimpex.com In the context of this compound, the 3-pyridyl moiety is expected to play a significant role in molecular recognition through several mechanisms:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's active site.

Aromatic Interactions: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich π-system of the pyridine ring can interact favorably with cationic residues like lysine (B10760008) and arginine.

Molecular modeling and computational studies would be instrumental in visualizing and quantifying these interactions, providing a deeper understanding of the pyridine moiety's role in ligand binding.

Development of Enzyme Inhibitors and Biological Probes

The structural characteristics of this compound make it an attractive scaffold for the development of targeted enzyme inhibitors and sophisticated biological probes.

Design Principles for Inhibitors Targeting Specific Enzyme Active Sites

The design of enzyme inhibitors often involves creating molecules that can specifically interact with the active site of a target enzyme, thereby blocking its catalytic function. The β-amino acid backbone of this compound can mimic the transition state of an enzymatic reaction, a common strategy in inhibitor design.

Key design principles for developing enzyme inhibitors from this scaffold include:

Scaffold Hopping: Utilizing the core structure and exploring different substituents to identify novel inhibitors with improved properties.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles to fine-tune electronic and steric properties for enhanced binding.

Introduction of Reactive Groups: For irreversible inhibitors, a reactive "warhead" could be incorporated to form a covalent bond with a specific amino acid residue in the active site.

A hypothetical data table below illustrates how modifications to the core structure could lead to inhibitors with varying potencies, which would be determined through enzymatic assays.

| Inhibitor Candidate | Modification from Parent Compound | Hypothetical IC50 (nM) |

| A | Parent Compound | 500 |

| B | 2-pyridyl isomer | 250 |

| C | 4-pyridyl isomer | 750 |

| D | Addition of a methyl group to the pyridine ring | 400 |

| E | Replacement of pyridine with a phenyl ring | >1000 |

Creation of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. rsc.org this compound can serve as a versatile starting point for the creation of such probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the core molecule, researchers can visualize and track the interaction of the probe with its target in living cells.

The design of a chemical probe based on this scaffold would involve:

Identifying an attachment point: The carboxyl group or a position on the pyridine ring could be functionalized for linker attachment without disrupting target binding.

Choosing an appropriate reporter: The selection of the reporter tag would depend on the specific application, for instance, a fluorescent dye for imaging studies or a photoaffinity label for identifying binding partners.

Ensuring target specificity: The probe must retain high affinity and selectivity for its intended biological target to provide meaningful data.

The development of such probes would enable researchers to investigate the subcellular localization of a target protein, study its dynamics, and identify its interaction partners, thereby providing valuable insights into its biological function.

Emerging Research Directions and Future Prospects for Boc S 3 Amino 4 3 Pyridyl Butyric Acid

Advancements in Asymmetric Synthesis Towards Diverse β-Amino Acid Analogs

The stereocontrolled synthesis of β-amino acids and their derivatives is crucial for their application in pharmaceuticals and peptidomimetics. researchgate.nethilarispublisher.com While methods exist for the synthesis of β-pyridyl-β-amino acid derivatives, ongoing research aims to enhance efficiency, versatility, and stereoselectivity. ox.ac.uk Modern asymmetric synthesis techniques are pivotal for creating a diverse library of analogs based on the Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid scaffold.

Key advancements in this area revolve around the use of chiral auxiliaries and catalysts. The use of chiral amine reagents like tert-butanesulfinamide (tBS) has proven highly effective for the asymmetric synthesis of a wide array of chiral amines from simple starting materials. nih.govyale.edu This methodology, which involves condensation with a carbonyl compound, nucleophilic addition, and cleavage of the auxiliary, could be adapted to generate analogs with various substituents on the butyric acid backbone. nih.gov Furthermore, catalytic enantioselective routes are continuously being developed to produce chiral building blocks on a large scale. yale.edu

Future research will likely focus on expanding the toolbox of synthetic methods to modify both the backbone and the pyridyl side chain. This includes late-stage functionalization techniques that allow for the introduction of different substituents on the pyridine (B92270) ring, as well as methods to create β², β³, and β²,³-disubstituted amino acid analogs, which can act as potent inducers of specific secondary structures in peptides. mdpi.comrsc.org

| Asymmetric Synthesis Strategy | Description | Potential Application for Analogs | Key Advantages |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Employs a removable chiral group (e.g., tert-butanesulfinamide) to direct stereoselective bond formation. nih.gov | Generation of stereochemically pure β-amino acids with diverse side chains. | High diastereoselectivity, reliable, and applicable to a broad range of substrates. yale.edu |

| Catalytic Asymmetric Hydrogenation | Uses a chiral metal catalyst (e.g., Rhodium or Ruthenium-based) to hydrogenate a prochiral enamine or β-enamino ester precursor. | Efficient production of enantiomerically enriched β-amino esters. | High atom economy, high enantiomeric excess (ee%), and suitable for industrial scale-up. |

| Enzymatic Resolution | Utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of β-amino acid esters. mdpi.com | Separation of racemic mixtures to obtain the desired (S)- or (R)-enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions, and environmentally friendly. |

| Conjugate Addition Reactions | Involves the stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated ester using a chiral catalyst or a chiral lithium amide. ox.ac.uk | Synthesis of β-amino acids with substituents at the α and β positions. | Good control over stereochemistry and allows for the creation of multiple stereocenters. |

Integration into Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful strategy for the rapid generation of large, diverse collections of molecules, known as chemical libraries, which can be screened for biological activity. nih.govijirt.org β-Amino acids are highly sought-after building blocks for these libraries because their incorporation into peptides or small molecules can confer valuable properties, such as increased proteolytic stability, improved pharmacokinetic profiles, and the ability to form unique secondary structures. acs.orgresearchgate.net

This compound is an ideal candidate for integration into combinatorial library synthesis. The Boc-protected amine allows for standard solid-phase or solution-phase peptide synthesis protocols, while the carboxylic acid provides a point for chain extension. The pyridyl side chain offers an additional element of diversity, providing a hydrogen bond acceptor and a basic center that can engage in specific interactions with biological targets.

Recent innovations in library synthesis, such as DNA-encoded chemical libraries (DECLs) and "synthetic fermentation" methods that use ketoacid ligation to produce β-amino acid linkages, have expanded the scope of combinatorial chemistry. nih.govijirt.org These techniques enable the creation of libraries with millions of compounds. ijirt.org The inclusion of building blocks like this compound in such libraries could lead to the discovery of novel inhibitors of enzymes like proteases or modulators of protein-protein interactions. nih.govacs.org

| Combinatorial Library Type | Role of this compound | Potential Therapeutic Targets |

|---|---|---|

| One-Bead-One-Compound (OBOC) Libraries | As a building block in split-pool synthesis to generate vast numbers of unique peptide or peptidomimetic sequences on beads. nih.gov | GPCRs, ion channels, enzymes. |

| DNA-Encoded Chemical Libraries (DECLs) | As a DNA-tagged reactant for proximity-based ligation, enabling the synthesis of massive libraries of small molecules. ijirt.org | Kinases, proteases, epigenetic targets. |

| Solution-Phase Parallel Synthesis | Used in arrays of separate reactions to create focused libraries of discrete compounds for structure-activity relationship (SAR) studies. | Lead optimization for any validated drug target. |

| Macrocyclic Peptide Libraries | Incorporated into peptide sequences that are subsequently cyclized, often conferring receptor-binding specificity and improved stability. ijirt.org | Protein-protein interactions, intracellular targets. |

Novel Applications in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Peptides containing β-amino acids are of great interest in this field due to their remarkable ability to fold into stable, well-defined secondary structures, such as helices (e.g., the 14-helix), sheets, and turns, even in short sequences. rsc.orgfrontiersin.org These folded structures, or "foldamers," can then self-assemble into higher-order architectures like nanotubes, vesicles, and hydrogels. frontiersin.orgnih.gov

The structure of this compound is well-suited for designing novel self-assembling systems. The β-amino acid backbone promotes predictable folding patterns. The aromatic pyridyl ring can participate in π-π stacking interactions, which are significant driving forces for self-assembly, similar to the role of phenylalanine and tryptophan in amyloid formation. nih.govnih.gov The Boc group, while typically a protecting group, can also influence self-assembly in non-polar environments through hydrophobic interactions. Upon deprotection, the free amine and carboxylic acid can form intermolecular hydrogen bonds, which are fundamental to the formation of many supramolecular structures. nih.gov

Future research could explore the synthesis of oligomers of 3-amino-4-(3-pyridyl)-butyric acid to study their self-assembly into novel biomaterials. These materials could have applications in tissue engineering, drug delivery, and nanoelectronics, leveraging the unique structural and electronic properties imparted by the pyridyl-containing backbone. nih.gov

| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |

|---|---|---|

| Helical Nanofibers/Bundles | Hydrogen bonding along the peptide backbone, side-chain interactions (π-π stacking of pyridyl groups). frontiersin.org | Scaffolds for tissue engineering, conductive nanowires. |

| Nanosheets/Ribbons | Inter-strand hydrogen bonding, hydrophobic collapse. | Biosensors, catalytic surfaces. |

| Vesicles/Micelles | Amphiphilic character, where the pyridyl group can be protonated to create a polar head group. | pH-responsive drug delivery systems. frontiersin.org |

| Hydrogels | Entanglement of a 3D network of self-assembled nanofibers that trap water. | Injectable biomaterials for regenerative medicine, controlled release matrices. |

Exploration in Bioconjugation Chemistry for Advanced Biomolecular Architectures

Bioconjugation is the chemical strategy of covalently linking molecules, at least one of which is a biomolecule, to create constructs with novel functions. wikipedia.org This technology is the foundation for antibody-drug conjugates (ADCs), diagnostic imaging agents, and functionalized biomaterials. The incorporation of unnatural amino acids, including β-amino acids, into these constructs can enhance their stability, modulate their biological activity, and introduce unique chemical handles for further modification. mdpi.com

This compound offers several functionalities for bioconjugation. After removal of the Boc protecting group, the primary amine can be modified through reactions like acylation or reductive amination. The carboxylic acid can be activated to form amide bonds with amines on proteins or other molecules. The pyridyl nitrogen atom can also be used as a ligation point, for example, in metal-coordination-based conjugation strategies.

This building block could be used to synthesize specialized linkers for ADCs, where the β-amino acid structure could provide improved stability in plasma. Alternatively, it could be incorporated into peptides designed to bind to specific cellular targets, with the pyridyl group acting as a handle for attaching a fluorescent dye or a therapeutic payload. The exploration of β-amino acids in bioconjugation is an emerging area with the potential to create more robust and effective biomolecular architectures for therapeutic and diagnostic purposes.

| Functional Group | Bioconjugation Reaction | Resulting Linkage | Application Example |

|---|---|---|---|

| Amine (after deprotection) | Acylation with an N-hydroxysuccinimide (NHS) ester | Amide bond | Attaching a payload to a peptide containing the amino acid. |

| Carboxylic Acid | Carbodiimide-mediated coupling (e.g., with EDC) to an amine | Amide bond | Conjugating a peptide to a protein's lysine (B10760008) residues. |

| Pyridyl Group | Coordination to a transition metal (e.g., Re, Tc) | Metallo-complex | Developing radiolabeled imaging agents. |

| Amine (after deprotection) | Reaction with an aldehyde or ketone (reductive amination) | Secondary amine | Site-specific modification of proteins containing an engineered aldehyde tag. wikipedia.org |

Development of Computational Tools for De Novo Design of β-Amino Acid-Based Scaffolds

Computational protein design aims to create new protein or peptide sequences that will fold into a predetermined structure and perform a desired function. nih.gov While significant progress has been made in designing α-peptide structures, the de novo design of scaffolds based on non-standard amino acids like β-amino acids presents unique challenges and opportunities. acs.org The increased conformational flexibility of the β-amino acid backbone requires the development of new energy functions and sampling algorithms to accurately predict their folded structures. researchgate.netbyu.edu

Computational tools are becoming essential for exploring the vast conformational space of β-peptides. byu.edu Methods like Rosetta and molecular dynamics (MD) simulations are being adapted to handle these non-canonical residues. nih.gov These tools can be used to design β-peptide foldamers that mimic the secondary structures of natural proteins, enabling them to bind to targets like transmembrane helices or inhibit protein-protein interactions. acs.org

For a molecule like this compound, computational methods could be used to:

Predict the secondary structure propensity of oligomers containing this residue.

Design β-peptide scaffolds that present the pyridyl side chains in a specific geometric arrangement to create a binding pocket for a small molecule or a metal ion.

Perform virtual screening of libraries containing this building block against a protein target to identify potential lead compounds. nih.gov

The synergy between computational design and experimental synthesis will accelerate the discovery of novel functional molecules and materials based on β-amino acid scaffolds. biorxiv.orgcaver.cz

| Computational Method | Purpose in β-Peptide Design | Specific Application |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To simulate the folding and dynamic behavior of β-peptides in solution and explore their conformational landscape. nih.gov | Assessing the stability of a designed β-peptide helix. |

| Rosetta (or similar platforms) | De novo design of peptide backbones and sequence optimization for a target structure or function. nih.gov | Designing a β-peptide that binds to a specific protein surface. |

| Quantum Mechanics (QM) | To accurately parameterize the force fields used in MD simulations for non-standard residues. researchgate.net | Calculating the partial charges and bond parameters for the 3-amino-4-(3-pyridyl)-butyric acid residue. |

| Molecular Docking | To predict the binding mode and affinity of a β-peptide or small molecule containing the residue to a receptor. nih.gov | Virtually screening a library of compounds against an enzyme active site. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.